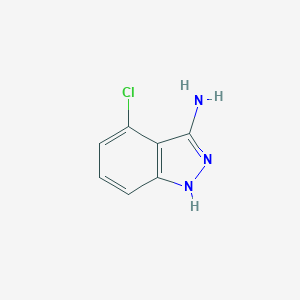

4-chloro-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLXQNVPEHUPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310477 | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20925-60-4 | |

| Record name | 20925-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-chloroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-1H-indazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its potential applications in drug development, with a focus on presenting clear, actionable data for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug design and development. These properties influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |

| Molecular Weight | 167.60 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 159-162 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 408.7 ± 25.0 °C at 760 mmHg | --INVALID-LINK-- |

| pKa (Predicted) | 13.72 ± 0.40 | --INVALID-LINK-- |

| LogP (Calculated) | 1.80 | --INVALID-LINK-- |

| Solubility | No experimental data available. |

Synthesis of this compound

The synthesis of this compound can be achieved via the cyclization of a substituted benzonitrile with hydrazine. The following experimental protocol is adapted from the initial steps described in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, for which this compound is a precursor.[1][2][3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dichlorobenzonitrile

-

Hydrazine hydrate

-

Sodium acetate

-

N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 2,6-dichlorobenzonitrile in NMP or DMSO, add sodium acetate (1.2 equivalents) and hydrazine hydrate (2 equivalents).

-

Heat the reaction mixture to 60 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash with water.

-

Dry the solid under vacuum to yield this compound.

Note: This is a generalized protocol. Reaction times, concentrations, and purification methods may require optimization for yield and purity.

Diagram: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the specific biological targets and signaling pathways of this compound is limited in publicly available literature. However, the indazole scaffold is a well-established pharmacophore in kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, suggesting that this compound could serve as a foundational fragment for the development of novel kinase inhibitors.

The broader class of 3-aminoindazoles has been explored for a range of biological activities, including the inhibition of enzymes relevant to cancer and other diseases.[1] For instance, related compounds have been identified as inhibitors of glycogen synthase kinase 3β (GSK-3β) and tyrosine kinases.

Given the absence of specific signaling pathway data for the title compound, a logical diagram illustrating its role as a scaffold in drug discovery is presented below.

Diagram: Role of this compound in Drug Discovery

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a key synthetic intermediate with favorable physicochemical properties for its use in drug discovery programs. While comprehensive experimental data on its solubility and biological activity are yet to be fully elucidated, its structural alerts and the known activities of its derivatives highlight its potential as a scaffold for developing novel therapeutics, particularly in the area of kinase inhibition. The provided data and protocols offer a valuable resource for researchers initiating studies with this compound.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 4. This compound | CAS#:20925-60-4 | Chemsrc [chemsrc.com]

- 5. 4-Chloro-1H-indazol-7-amine|CAS 100959-52-2 [benchchem.com]

An In-depth Technical Guide to 4-chloro-1H-indazol-3-amine: Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-1H-indazol-3-amine is a heterocyclic amine containing an indazole core structure. This document provides a detailed overview of its chemical structure, proposed synthesis, and expected analytical characteristics. Due to the limited availability of specific experimental data for this compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a predictive analysis. This includes expected outcomes in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of 3-aminoindazoles, which are known to be pharmacologically active.

Chemical Structure and Properties

This compound is a substituted indazole with a chlorine atom at the 4-position and an amine group at the 3-position. The indazole ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 20925-60-4 | [1][2] |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [1] |

| Melting Point | 159-162 °C | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | QPLXQNVPEHUPTR-UHFFFAOYSA-N | [3] |

Experimental Protocols

Proposed Synthesis of this compound:

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent system such as an ethanol-water mixture, add hydrazine hydrate.[5] In some preparations of similar compounds, a catalyst like ceric (IV) ammonium nitrate (CAN) may be employed to facilitate the reaction.[5]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, or subjected to ultrasound irradiation to promote the cyclocondensation.[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid product can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Analytical Characterization (Predictive)

The following tables summarize the expected analytical data for this compound based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | N-H (indazole) | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~7.4 | Doublet | 1H | Aromatic C-H | Aromatic protons on the benzene ring portion of the indazole. |

| ~7.2 | Triplet | 1H | Aromatic C-H | Aromatic protons on the benzene ring portion of the indazole. |

| ~6.9 | Doublet | 1H | Aromatic C-H | Aromatic protons on the benzene ring portion of the indazole. |

| ~5.3 | Singlet (broad) | 2H | NH₂ | The amine protons are typically a broad singlet and can exchange with D₂O. |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149 | C-NH₂ | The carbon bearing the amino group is significantly deshielded. |

| ~141 | Quaternary C | Fused ring carbon. |

| ~130 | Aromatic C-H | Aromatic carbon. |

| ~125 | Quaternary C-Cl | The carbon attached to chlorine is deshielded. |

| ~119 | Aromatic C-H | Aromatic carbon. |

| ~112 | Aromatic C-H | Aromatic carbon. |

| ~101 | Quaternary C | Fused ring carbon. |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3250 | Medium | N-H stretch (amine) | Characteristic stretching vibrations for the primary amine group, often appearing as two bands.[6] |

| 3200-2500 | Broad | N-H stretch (indazole) | The N-H of the indazole ring participates in hydrogen bonding, leading to a broad absorption. |

| 1650-1580 | Medium | N-H bend (amine) | Scissoring vibration of the primary amine.[6] |

| 1600, 1500 | Medium-Weak | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1335-1250 | Strong | C-N stretch (aromatic amine) | Stretching vibration of the bond between the aromatic ring and the amine nitrogen.[6] |

| ~800-700 | Strong | C-Cl stretch | Characteristic absorption for a chloro-aromatic compound. |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| 167/169 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |

| 132 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 140/142 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles. |

Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been documented for this compound, the 3-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7]

General Biological Activities of 3-Aminoindazoles:

-

Kinase Inhibition: Many 3-aminoindazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. For example, derivatives of this scaffold have been investigated as inhibitors of fibroblast growth factor receptor (FGFR) and anaplastic lymphoma kinase (ALK), both of which are implicated in cancer.[7]

-

Anti-cancer Activity: Due to their kinase inhibitory properties, many 3-aminoindazoles exhibit antiproliferative activity against various cancer cell lines.[1][8]

-

Anti-viral Activity: The 3-aminoindazole moiety is a key component of Lenacapavir, a potent inhibitor of the HIV-1 capsid.[8]

-

Other Therapeutic Areas: Derivatives have also been explored for their potential in treating iron deficiency and as anti-inflammatory agents.[7]

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of 3-aminoindazoles as kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and differentiation.

Caption: Hypothetical signaling pathway inhibition by this compound.

Conclusion

This compound is a molecule of interest due to its core 3-aminoindazole structure, which is associated with a wide range of biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and its expected analytical characteristics. The information presented herein can serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 3-[(N-Carboalkoxy)ethylamino]-indazole-dione Derivatives and Their Biological Activities on Human Liver Carbonyl Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of a 4-Chloro-1H-indazol-3-amine Analog: A Technical Guide

Disclaimer: Despite extensive searches, specific experimental spectroscopic data (NMR, IR, MS) for 4-chloro-1H-indazol-3-amine could not be located in the available literature. This guide therefore presents a detailed analysis of a closely related and well-characterized analog, 7-bromo-4-chloro-1H-indazol-3-amine , to provide researchers with a comprehensive understanding of the spectroscopic features and synthetic strategies pertinent to this class of compounds. All data and protocols presented herein pertain to 7-bromo-4-chloro-1H-indazol-3-amine.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data, synthesis, and characterization of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of the potent anti-HIV therapeutic, Lenacapavir.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 7-bromo-4-chloro-1H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for 7-bromo-4-chloro-1H-indazol-3-amine in DMSO-d₆ [5]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 12.23 (s, 1H) | NH (indazole) |

| 7.41 (d, J = 7.9 Hz, 1H) | Ar-H | |

| 6.85 (d, J = 7.9 Hz, 1H) | Ar-H | |

| 5.33 (s, 2H) | NH₂ | |

| ¹³C | 149.1 | C |

| 141.1 | C | |

| 129.5 | CH | |

| 125.2 | C | |

| 119.1 | CH | |

| 111.9 | C | |

| 101.0 | C |

s = singlet, d = doublet, J = coupling constant

Mass Spectrometry (MS)

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 7-bromo-4-chloro-1H-indazol-3-amine [5]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 247.9413 | 247.9412 |

Infrared (IR) Spectroscopy

While specific IR data for 7-bromo-4-chloro-1H-indazol-3-amine is not detailed in the search results, the expected characteristic absorptions for a primary aromatic amine include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹.

-

N-H bending: A band in the region of 1650-1580 cm⁻¹.

-

C-N stretching (aromatic): A strong band in the region of 1335-1250 cm⁻¹.

-

N-H wagging: A broad band in the region of 910-665 cm⁻¹.

Experimental Protocols

Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine[5]

A practical, two-step synthesis has been developed starting from 2,6-dichlorobenzonitrile.[1][5]

Step 1: Regioselective Bromination

Mild bromination conditions using N-bromosuccinimide (NBS) in sulfuric acid afford the brominated intermediate in high yield (76-81%).[5]

Step 2: Regioselective Cyclization

The subsequent cyclization of the brominated intermediate with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) yields the desired 7-bromo-4-chloro-1H-indazol-3-amine.[5] This two-step protocol has been successfully demonstrated on a hundred-gram scale without the need for column chromatography purification.[1][2][3][4][5]

Caption: Synthetic workflow for 7-bromo-4-chloro-1H-indazol-3-amine.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD Ascend 600 MHz or 400 MHz spectrometer. The solvent used was DMSO-d₆, and chemical shifts are reported in parts per million (ppm).

-

Mass Spectrometry: High-resolution mass spectrometry was performed to determine the accurate mass of the synthesized compound.

Logical Relationships and Workflows

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is a key step in the production of Lenacapavir, a potent anti-HIV therapeutic. The logical flow of this process involves the careful selection of starting materials and reaction conditions to achieve high regioselectivity and overall yield.

Caption: Logical relationship from starting material to final application.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of a key this compound analog. Researchers working with similar compounds can utilize this information for structural elucidation and synthetic planning.

References

An In-depth Technical Guide to 4-Chloro-1H-indazol-3-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-chloro-1H-indazol-3-amine, a key heterocyclic fragment in medicinal chemistry. While often overshadowed by its more recently prominent analogue, 7-bromo-4-chloro-1H-indazol-3-amine, the foundational synthesis of the 4-chloro scaffold is pivotal in the development of important therapeutic agents. This document details the seminal synthetic pathway, presents key quantitative data, and outlines the experimental protocols for its preparation.

Introduction

This compound is a substituted indazole that has garnered significant interest in the field of drug discovery. Its structural motif is a core component of several kinase inhibitors and other therapeutic agents. The journey of this compound from a laboratory curiosity to a valuable building block is intertwined with the development of targeted cancer therapies. This guide will illuminate the key milestones in its history and provide a detailed technical summary for its synthesis and characterization.

Discovery and Historical Context

The most significant early, scalable, and well-documented synthesis of a closely related analogue, which laid the groundwork for this compound, was reported in the context of the process development for the multi-targeted receptor tyrosine kinase inhibitor, Linifanib. A 2015 publication by scientists at Gilead Sciences in Organic Process Research & Development detailed the synthesis of a key 3-aminoindazole intermediate. While the primary focus of recent literature has shifted to 7-bromo-4-chloro-1H-indazol-3-amine as an intermediate for the HIV capsid inhibitor Lenacapavir, the foundational synthetic work for the non-brominated core was a critical precursor to these later developments.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine often begins with the formation of a 3-aminoindazole ring from 2,6-dichlorobenzonitrile and hydrazine hydrate, a process that yields a 4-chloro-substituted indazole amine. This initial step, before any subsequent bromination, provides the core structure of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClN₃ | [1] |

| Molecular Weight | 167.60 g/mol | [2] |

| CAS Number | 20925-60-4 | [1][3] |

| Melting Point | 159-162 °C | [3] |

| Boiling Point | 408.7±25.0 °C at 760 mmHg | [3] |

| Density | 1.5±0.1 g/cm³ | [3] |

| Appearance | Solid | [2] |

Synthetic Protocols

The primary and most well-documented synthetic route to a 4-chloro-3-aminoindazole core proceeds via the reaction of 2,6-dichlorobenzonitrile with hydrazine. This reaction is a cornerstone of the synthesis of several medicinally important indazoles.

Synthesis from 2,6-Dichlorobenzonitrile and Hydrazine

The synthesis of the 4-chloro-3-aminoindazole core, as a precursor to more complex molecules, has been described in the context of developing practical routes to pharmaceutical intermediates. A notable example is the initial step in a recently developed synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[4]

Experimental Protocol:

A detailed protocol for a similar transformation is described in the supplementary materials of Asad et al. (2024). While this protocol ultimately leads to the 7-bromo derivative, the initial cyclization provides the this compound core. The following is a representative procedure based on analogous transformations.

-

Reaction Setup: A solution of 2,6-dichlorobenzonitrile in a suitable solvent (e.g., an alcohol or a high-boiling point aprotic solvent) is prepared in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent system.

A 2024 publication on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine reports a 38-45% overall isolated yield for a two-step process starting from 2,6-dichlorobenzonitrile, which includes the initial formation of the this compound ring followed by bromination.[5][6]

Spectroscopic Data

Logical Relationships and Workflows

The synthesis of this compound is a key step in the production of more complex pharmaceutical intermediates. The following diagram illustrates the logical flow from starting materials to the final product and its subsequent use in the synthesis of a more complex analogue.

Conclusion

This compound, while not as extensively documented in recent literature as some of its derivatives, remains a fundamentally important heterocyclic building block. Its synthesis, primarily from 2,6-dichlorobenzonitrile and hydrazine, is a robust and scalable process that has been pivotal in the development of targeted therapies. This guide has consolidated the available historical and technical information to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further research into the direct applications and biological activity of this core scaffold may yet unveil new therapeutic opportunities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:20925-60-4 | Chemsrc [chemsrc.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

The Ascendance of 4-Chloro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of new drugs. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of a diverse array of potent and selective modulators of cellular function. Among these esteemed structures, the 4-chloro-1H-indazol-3-amine core has garnered significant attention, establishing itself as a versatile and highly valuable scaffold in contemporary drug discovery.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, exploring its critical role in the development of therapeutics for viral infections and cancer, and providing detailed experimental protocols for its synthesis and biological evaluation.

The 3-Aminoindazole Moiety: A Foundation of Privileged Scaffolding

3-Aminoindazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. Their rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, while the amino group at the 3-position offers a key interaction point, often acting as a hinge-binding motif in kinase inhibitors. The introduction of a chlorine atom at the 4-position of the indazole ring further refines the electronic and steric properties of the scaffold, influencing its binding affinity and selectivity for various biological targets.

Synthetic Strategies for this compound and Its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.

General Synthesis of this compound

A practical approach to the synthesis of the this compound scaffold starts from a readily available starting material like 2,6-dichlorobenzonitrile. The synthesis can be adapted to produce a variety of substituted analogs.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This protocol details the synthesis of a key intermediate for the HIV capsid inhibitor, Lenacapavir, and illustrates a general strategy for constructing substituted 4-chloro-1H-indazol-3-amines.[1][2][3][4][5]

-

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile. To a solution of 2,6-dichlorobenzonitrile in a suitable solvent such as concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique like HPLC or TLC. The reaction is then quenched by pouring it into ice-water, and the precipitated product, 3-bromo-2,6-dichlorobenzonitrile, is collected by filtration, washed with water, and dried.

-

Step 2: Cyclization to form the Indazole Ring. The 3-bromo-2,6-dichlorobenzonitrile is then reacted with hydrazine hydrate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF) or ethanol at an elevated temperature. The progress of the reaction is monitored by HPLC or TLC. Upon completion, the reaction mixture is cooled, and the product, 7-bromo-4-chloro-1H-indazol-3-amine, is isolated by filtration or extraction, followed by purification techniques such as recrystallization or column chromatography.

Applications in Antiviral Drug Discovery: The Case of Lenacapavir

The this compound scaffold has proven to be a cornerstone in the development of a new generation of antiviral agents. A prime example is its crucial role in the structure of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.

Lenacapavir's mechanism of action involves binding to the HIV-1 capsid protein (p24), thereby disrupting multiple essential steps in the viral lifecycle, including capsid assembly, transport, and disassembly. The 7-bromo-4-chloro-1H-indazol-3-amine core of Lenacapavir is a key structural element that contributes to its high potency and unique mechanism of action.

HIV-1 Capsid Assembly Pathway

The following diagram illustrates the key stages of the HIV-1 capsid assembly process, which is a primary target for drugs developed from the this compound scaffold.

Caption: HIV-1 Capsid Lifecycle and Lenacapavir's dual mechanism of action.

Applications in Oncology: Targeting Key Signaling Pathways

The versatility of the this compound scaffold extends to the realm of oncology, where it has been successfully employed in the design of potent inhibitors of key signaling pathways implicated in cancer progression.

BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)

Derivatives of 3-aminoindazole have been developed as potent inhibitors of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). These inhibitors bind to the ATP-binding site of the kinase, preventing its activity and thereby halting the proliferation of cancer cells.

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| AKE-72 | BCR-ABL (WT) | < 0.5 | K-562 | < 10 | [6] |

| AKE-72 | BCR-ABL (T315I) | 9 | - | - | [6] |

Table 1: In vitro activity of a 3-aminoindazole-based BCR-ABL inhibitor.

BCR-ABL Signaling Pathway

The diagram below outlines the BCR-ABL signaling cascade, a critical pathway in CML that is effectively targeted by inhibitors derived from the this compound scaffold.

Caption: Simplified BCR-ABL signaling pathway and the point of inhibition.

Modulation of the p53-MDM2 Pathway

Recent studies have explored the potential of 1H-indazole-3-amine derivatives in modulating the p53-MDM2 pathway.[7][8][9] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the oncoprotein MDM2. Inhibition of the p53-MDM2 interaction can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.

| Compound ID | Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Reference |

| 6o | K562 | 5.15 | 33.2 | [7][8] |

| 6o | A549 | >40 | - | [7][8] |

| 6o | PC-3 | >40 | - | [7][8] |

| 6o | HepG2 | 23.4 | - | [7][8] |

Table 2: Anti-proliferative activity of a 1H-indazole-3-amine derivative.

p53-MDM2 Signaling Pathway

The following diagram illustrates the p53-MDM2 feedback loop and the mechanism by which its inhibition can lead to tumor suppression.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | Semantic Scholar [semanticscholar.org]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]

The 3-Aminoindazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. This bicyclic heterocyclic system serves as a privileged core for the design of potent and selective modulators of various biological targets, leading to the development of numerous clinical candidates and approved drugs. Its unique structural and electronic properties, particularly the ability of the 3-amino group to act as a key hydrogen bond donor, make it an effective hinge-binding motif for enzymes such as protein kinases. This guide provides a comprehensive overview of the biological importance of the 3-aminoindazole core, with a focus on its application in oncology and beyond.

Kinase Inhibition: A Dominant Application

A significant body of research has established the 1H-indazol-3-amine moiety as a highly effective hinge-binding fragment in protein kinases.[1] This has led to the discovery of numerous potent kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of the 3-aminoindazole core have been successfully developed as potent inhibitors of several receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and growth.[2][3] By incorporating an N,N'-diaryl urea moiety at the C4-position, a series of inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families were generated.[2]

One of the most prominent examples is ABT-869 (Linifanib) , an orally active multitargeted RTK inhibitor.[2][4] This compound potently inhibits members of the VEGFR and PDGFR families, as well as FMS-like tyrosine kinase 3 (FLT3) and c-Kit.[2][3] The 3-aminoindazole core of ABT-869 serves as an efficient hinge-binding template within the ATP-binding pocket of these kinases.[2]

| Compound | KDR (VEGFR2) IC50 (nM) | FLT3 IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) |

| ABT-869 | 4 | 3 | 4 | 66 |

Table 1: Kinase inhibition profile of ABT-869, a 3-aminoindazole-based RTK inhibitor.[3]

Anaplastic Lymphoma Kinase (ALK) Inhibition

The 3-aminoindazole scaffold has also been instrumental in the development of potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of cancer.[5][6] A notable example is Entrectinib , a potent inhibitor of ALK, as well as ROS1 and pan-Tropomyosin Receptor Kinases (pan-TRKs).[6] The discovery program for Entrectinib started with a 3-aminoindazole hit compound and through optimization, led to this orally available drug that can efficiently penetrate the blood-brain barrier.[6]

| Compound | ALK IC50 (nM) |

| Entrectinib | 12 |

Table 2: Inhibitory activity of Entrectinib against ALK.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is an oncogenic driver in hepatocellular carcinoma (HCC).[7] Researchers have designed and synthesized 3-aminoindazole derivatives as irreversible inhibitors of both wild-type and gatekeeper mutant forms of FGFR4.[7] One such compound, 7v , demonstrated excellent potency against FGFR4 and its clinically relevant mutants (V550L and V550M) with nanomolar activity, while sparing other FGFR family members.[7]

| Compound | FGFR4 IC50 (nM) | FGFR4 V550L IC50 (nM) | FGFR4 V550M IC50 (nM) |

| Compound 7v | Not specified | Not specified | Not specified |

Table 3: Potency of an irreversible 3-aminoindazole-based FGFR4 inhibitor.[7]

BCR-ABL Inhibition

The 3-aminoindazole core has also been utilized to develop potent inhibitors of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[8][9] The diarylamide 3-aminoindazole, AKE-72 , is a potent pan-BCR-ABL inhibitor, including activity against the challenging T315I "gatekeeper" mutant which confers resistance to imatinib.[8][9]

| Compound | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |

| AKE-72 | < 0.5 | 9 |

Table 4: Inhibitory activity of AKE-72 against wild-type and mutant BCR-ABL.[8][9]

PARP Inhibition: Targeting DNA Damage Repair

Beyond kinase inhibition, the indazole scaffold is a key feature in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors.[10][11] PARP enzymes are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Niraparib (MK-4827) is a potent, orally available PARP-1 and PARP-2 inhibitor built upon a 2-phenyl-2H-indazole-7-carboxamide scaffold.[10][11] It has demonstrated efficacy as a single agent in xenograft models of BRCA-1 deficient cancer and is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[10][12]

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| Niraparib (MK-4827) | 3.8 | 2.1 |

Table 5: Inhibitory activity of Niraparib against PARP-1 and PARP-2.[10][11]

Other Biological Activities

The versatility of the 3-aminoindazole core extends to other therapeutic areas. Derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity : Certain indazole derivatives have shown promise as antibacterial and antifungal agents.[13][14]

-

Anti-inflammatory Effects : Some 3-aminoindazole derivatives have been synthesized and shown to possess anti-inflammatory properties.[15]

-

Neuroscience : The indazole scaffold is present in compounds targeting receptors involved in neurological disorders, and some heterocyclic amines are being investigated for potential neurotoxicity.[16][17]

Experimental Protocols

General Synthesis of 3-Aminoindazole Derivatives

A common synthetic route to the 3-aminoindazole core involves the condensation of a substituted 2-fluorobenzonitrile with hydrazine.[18][19] Further functionalization can be achieved through various chemical reactions.

Example: Synthesis of a 3-amino-1H-indazol-6-yl-benzamide derivative [18]

-

Condensation: 4-bromo-2-fluorobenzonitrile is reacted with hydrazine to afford the 3-aminoindazole intermediate.

-

Acylation: The 3-amino group is acylated, for example, with cyclopropanecarbonyl chloride.

-

Suzuki Coupling: The bromo-substituted indazole undergoes a Suzuki coupling reaction with a suitable boronic acid, such as 3-ethoxycarbonylphenylboronic acid, to introduce a substituted phenyl ring.

-

Hydrolysis and Amide Bond Formation: The ester is hydrolyzed to the carboxylic acid, followed by amide bond formation with an appropriate amine to yield the final product.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of 3-aminoindazole derivatives against specific kinases is typically determined using in vitro kinase assays.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a format that detects the amount of ATP consumed or the amount of phosphorylated substrate produced.

-

Procedure:

-

Kinase, substrate, and ATP are combined in a buffer solution.

-

The test compound (3-aminoindazole derivative) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the signal (e.g., luminescence for ATP levels or fluorescence for phosphorylated substrate) is measured.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. Each IC50 determination is typically performed with multiple concentrations, and each data point is determined in duplicate.[2]

-

Cell Proliferation Assay

The anti-proliferative effects of 3-aminoindazole derivatives on cancer cell lines are commonly evaluated using cell-based assays.

-

Assay Principle: These assays measure the number of viable cells after treatment with the test compound.

-

Procedure:

-

Cancer cells are seeded in multi-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the 3-aminoindazole derivative.

-

After a set incubation period (e.g., 72 hours), a reagent such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo) is added.[20]

-

The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

EC50 or GI50 values (the concentration that causes 50% inhibition of cell growth) are then calculated.

-

Signaling Pathways and Workflows

Caption: Generalized signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition by a 3-aminoindazole derivative.

Caption: Mechanism of synthetic lethality induced by indazole-based PARP inhibitors in homologous recombination deficient cells.

Caption: A typical experimental workflow for the discovery and development of 3-aminoindazole-based inhibitors.

Conclusion

The 3-aminoindazole core represents a highly successful and enduring scaffold in drug discovery. Its ability to effectively interact with the hinge region of kinases has cemented its importance in the development of targeted cancer therapies. Furthermore, its incorporation into other important drug classes, such as PARP inhibitors, highlights its broad therapeutic potential. The continued exploration of this privileged structure, through the synthesis of novel derivatives and their evaluation against a widening array of biological targets, promises to yield new and improved therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the significant biological potential of the 3-aminoindazole core in their drug discovery endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

- 13. longdom.org [longdom.org]

- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-chloro-1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-chloro-1H-indazol-3-amine belongs to the 3-aminoindazole class of heterocyclic structures, a scaffold recognized as a "privileged" pharmacophore in medicinal chemistry due to its prevalence in numerous biologically active compounds.[1] While direct extensive research on this compound itself is limited, its structural similarity to key components of established therapeutic agents suggests significant potential for drug development. This technical guide consolidates available data and provides a comprehensive analysis of two primary and promising therapeutic avenues for this compound: inhibition of the HIV-1 capsid protein and modulation of protein kinase activity . This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a detailed overview of potential targets, relevant experimental protocols, and comparative data to guide future investigations.

HIV-1 Capsid Inhibition: A Primary Therapeutic Hypothesis

The most compelling evidence for a potential therapeutic application of this compound lies in its structural relationship to the potent, long-acting HIV-1 capsid inhibitor, Lenacapavir (GS-6207). A critical intermediate in the synthesis of Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine, a closely related analog.[2][3] This strongly suggests that the this compound core is a key structural motif for targeting the HIV-1 capsid.

The HIV-1 capsid is a conical protein shell that encases the viral genome and is essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[4] Inhibitors targeting the capsid can disrupt these processes, making it an attractive target for antiretroviral therapy.

Mechanism of Action of Indazole-Based Capsid Inhibitors

Lenacapavir and other similar capsid inhibitors function by binding to a highly conserved pocket on the capsid protein (CA). This binding event can have a dual effect:

-

Early Phase Inhibition: During the early stages of infection, these inhibitors can destabilize the capsid, leading to premature uncoating and degradation of the viral contents, thus preventing successful reverse transcription and integration into the host genome.

-

Late Phase Inhibition: In the late stages of the viral lifecycle, the inhibitors can interfere with the proper assembly of new capsids, resulting in the formation of non-infectious virions.

Quantitative Data: Comparative Analysis of Capsid Inhibitors

While specific IC50 or EC50 values for this compound are not available, the activity of Lenacapavir provides a benchmark for the potential potency of this class of compounds.

| Compound | Target | EC50 (pM) | Cell Line | Reference |

| Lenacapavir (GS-6207) | HIV-1 | 100 - 300 | MT-4 cells | |

| 30 - 60 | PBMCs |

Experimental Protocols for Assessing HIV-1 Capsid Inhibition

To evaluate the potential of this compound as an HIV-1 capsid inhibitor, a series of established assays can be employed.

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

-

Cell Line: MT-4 (human T-cell leukemia) or Peripheral Blood Mononuclear Cells (PBMCs).

-

Methodology:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of the test compound (this compound).

-

Infect cells with a known titer of HIV-1.

-

Incubate for 4-7 days.

-

Measure the amount of p24 capsid protein in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

-

Endpoint: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits p24 production by 50%.

This biochemical assay assesses the direct effect of the compound on the assembly of purified recombinant HIV-1 capsid protein.

-

Methodology:

-

Purify recombinant HIV-1 CA protein.

-

Induce capsid assembly in a high-salt buffer.

-

Monitor the increase in turbidity (light scattering) at 350 nm over time in the presence and absence of the test compound.

-

-

Endpoint: Determine the IC50 value, the concentration of the compound that inhibits capsid assembly by 50%.

This cellular assay determines the effect of the inhibitor on the stability of the viral capsid after entry into the host cell.

-

Methodology:

-

Infect target cells (e.g., HeLa) with HIV-1.

-

Treat cells with the test compound.

-

Lyse the cells and separate the cytosolic fraction containing soluble CA from the fraction containing intact capsids by ultracentrifugation through a sucrose cushion.

-

Quantify the amount of CA in each fraction by Western blotting.

-

-

Endpoint: An increase in the amount of pelletable (intact) capsid in the presence of the inhibitor suggests capsid stabilization, while a decrease suggests destabilization.

Visualizations

Caption: Experimental workflow for evaluating HIV-1 capsid inhibitors.

Protein Kinase Inhibition: A Second Major Therapeutic Avenue

The indazole scaffold is a well-established core structure in a multitude of approved and investigational protein kinase inhibitors.[5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aminoindazole derivative, Linifanib (ABT-869), is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases, further strengthening the hypothesis that this compound could exhibit kinase inhibitory activity.[1][6]

Potential Kinase Targets

Based on the activities of structurally related indazole compounds, several families of protein kinases emerge as potential targets for this compound:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR/PDGFR family: As demonstrated by Linifanib, these are prime targets. Inhibition of these kinases can block angiogenesis, a critical process for tumor growth.[6]

-

c-Kit and FLT3: These are often mutated in various hematological malignancies.[7][8]

-

FGFR and AXL: These are implicated in various cancers and drug resistance.[4][9]

-

-

Non-Receptor Tyrosine Kinases:

-

Other Potential Targets:

Quantitative Data: Comparative Analysis of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of key indazole-based kinase inhibitors against various targets.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Linifanib (ABT-869) | KDR (VEGFR2) | 4 | Cell-free | [14] |

| FLT1 (VEGFR1) | 3 | Cell-free | [14] | |

| PDGFRβ | 66 | Cell-free | [14] | |

| FLT3 | 4 | Cell-free | [14] | |

| Axitinib | VEGFR1 | 0.1 | Cell-free | [3] |

| VEGFR2 | 0.2 | Cell-free | [3] | |

| VEGFR3 | 0.1-0.3 | Cell-free | [3] | |

| PDGFRβ | 1.6 | Cell-free | [3] | |

| c-Kit | 1.7 | Cell-free | [3] | |

| Pazopanib | VEGFR1 | 10 | Cell-free | [3] |

| VEGFR2 | 30 | Cell-free | [3] | |

| VEGFR3 | 47 | Cell-free | [3] | |

| c-Kit | 74 | Cell-free | [3] | |

| AKE-72 | BCR-ABL (WT) | < 0.5 | Cell-free | [11] |

| BCR-ABL (T315I) | 9 | Cell-free | [11] |

Experimental Protocols for Assessing Kinase Inhibition

A tiered approach is recommended for evaluating the kinase inhibitory potential of this compound.

This is a primary screening assay to determine direct inhibition of kinase activity.

-

Methodology:

-

Use a commercial kit such as ADP-Glo™.

-

In a multi-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP in a kinase reaction buffer.

-

Add serial dilutions of the test compound.

-

Incubate to allow the kinase reaction to proceed.

-

Add a reagent to stop the reaction and deplete remaining ATP.

-

Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction.

-

Measure the luminescent signal, which is proportional to kinase activity.

-

-

Endpoint: Calculate the IC50 value from the dose-response curve.

This assay confirms the on-target effect of the inhibitor within a cellular context.

-

Methodology:

-

Culture a cell line that expresses the target kinase.

-

Treat the cells with varying concentrations of the test compound.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with an antibody specific for the phosphorylated form of the kinase's substrate.

-

Use an antibody for the total substrate protein as a loading control.

-

Detect and quantify the bands.

-

-

Endpoint: A reduction in the phosphorylated substrate in a dose-dependent manner indicates cellular target engagement.

Visualizations

Caption: Mechanism of action for an indazole-based RTK inhibitor.

Caption: Workflow for screening and validating kinase inhibitors.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The two primary avenues for investigation, HIV-1 capsid inhibition and protein kinase modulation, are supported by a substantial body of literature on structurally related compounds.

Future research should focus on:

-

Synthesis and in vitro screening: The synthesis of this compound and its evaluation in the described HIV-1 capsid and protein kinase assays is the immediate next step.

-

Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the indazole ring and the amine group will be crucial for optimizing potency and selectivity.

-

Lead optimization: Promising initial hits should be subjected to medicinal chemistry efforts to improve their pharmacokinetic and pharmacodynamic properties.

-

In vivo efficacy studies: Compounds with potent in vitro and cellular activity should be advanced to relevant animal models of HIV infection or cancer.

This technical guide provides a solid framework for initiating a drug discovery program centered on this compound. The convergence of a privileged scaffold with well-validated therapeutic targets presents a significant opportunity for the development of next-generation therapeutics.

References

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linifanib - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Lead optimization of novel p53-MDM2 interaction inhibitors possessing dihydroimidazothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

starting materials for 4-chloro-1H-indazol-3-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for 4-chloro-1H-indazol-3-amine, a key intermediate in the synthesis of various biologically active compounds. The document details the starting materials, experimental protocols, and quantitative data associated with the synthesis, tailored for a technical audience in the field of drug development and organic synthesis.

Core Synthetic Pathway: Cyclization of 2,6-dichlorobenzonitrile

The most direct and high-yielding reported method for the synthesis of this compound involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate. This reaction is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol

This protocol is adapted from analogous syntheses of similar 3-aminoindazoles.

Materials:

-

2,6-dichlorobenzonitrile

-

Hydrazine hydrate (64-80% in water)

-

tert-Butanol (or another suitable high-boiling solvent such as 2-methyl-THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,6-dichlorobenzonitrile (1.0 eq.) in tert-butanol (5-10 volumes), hydrazine hydrate (4.0-5.0 eq.) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux (approximately 80-100 °C, depending on the solvent) and stirred for 4-18 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Water is added to the residue, and the resulting mixture is stirred to precipitate the product.

-

The solid product is collected by filtration, washed with water, and then a minimal amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound. In many cases, the purity of the crude product is high, and recrystallization may not be necessary.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 2,6-dichlorobenzonitrile.

| Parameter | Value | Reference |

| Starting Material | 2,6-dichlorobenzonitrile | [1] |

| Key Reagent | Hydrazine hydrate | [1] |

| Product | This compound | [1] |

| Reported Yield | 95% | [1] |

| Purity | High (often >95% after precipitation) | [2] |

| Purification | Precipitation and washing; recrystallization if needed. Column chromatography is generally not required.[1][2] |

Alternative Synthetic Pathway: Multi-step Synthesis from 3-Chloro-2-methylaniline

An alternative, though less direct, route to a related indazole involves the use of 3-chloro-2-methylaniline as a starting material to form the 4-chloro-1H-indazole core. This would then require a subsequent amination at the 3-position, a step for which a direct and efficient method is not well-documented in the literature for this specific substrate.

Experimental Protocol for 4-chloro-1H-indazole

Materials:

-

3-Chloro-2-methylaniline

-

Potassium acetate

-

Acetic anhydride

-

Chloroform

-

Isopentyl nitrite

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Ethyl acetate

Procedure:

-

In a round-bottomed flask, 3-chloro-2-methylaniline (1.0 eq.) and potassium acetate (1.2 eq.) are suspended in chloroform.

-

The mixture is cooled to 0 °C, and acetic anhydride (3.0 eq.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The mixture is then heated to 60 °C, and isopentyl nitrite (2.0 eq.) is added. The reaction is stirred overnight at this temperature.

-

After completion, the reaction is cooled, and water and THF are added.

-

The mixture is cooled to 0 °C, and lithium hydroxide (7.0 eq.) is added to hydrolyze the N-acetyl group. The mixture is stirred for 3 hours at 0 °C.

-

Water is added, and the product is extracted with ethyl acetate. The organic layers are combined, dried over magnesium sulfate, and concentrated to yield 4-chloro-1H-indazole.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the described synthetic workflows.

Caption: Primary synthesis of this compound.

Caption: Alternative, less direct route to this compound.

References

A Theoretical Exploration of the Reactivity of 4-chloro-1H-indazol-3-amine: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical analysis of the anticipated reactivity of 4-chloro-1H-indazol-3-amine based on fundamental principles of organic chemistry and computational studies of analogous compounds. To date, no specific theoretical or in-depth experimental reactivity studies have been published for this particular molecule. The information herein is intended to guide future research and experimental design.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The reactivity of this molecule is governed by the interplay of its constituent parts: the aromatic indazole core, the electron-donating amino group at the 3-position, and the electron-withdrawing chloro group at the 4-position. Understanding the reactivity of this scaffold is crucial for the design and synthesis of novel drug candidates. This guide provides a theoretical framework for predicting the chemical behavior of this compound in various reaction types.

Predicted Reactivity Profile

The reactivity of this compound can be analyzed by considering three main regions of the molecule: the benzene ring portion, the pyrazole ring portion, and the exocyclic amino group.

-

Electrophilic Aromatic Substitution: The benzene ring is expected to undergo electrophilic aromatic substitution. The directing effects of the substituents are crucial. The amino group (via the nitrogen lone pair in the pyrazole ring) is an activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The positions ortho and para to the activating amino group are C7 and C5. The positions ortho and para to the deactivating chloro group are C5 and C7. Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions , with the relative rates depending on the specific electrophile and reaction conditions.

-

Nucleophilic Aromatic Substitution: The chloro group at the C4 position is on an electron-rich aromatic ring, making direct nucleophilic aromatic substitution challenging under standard conditions. However, the presence of the fused pyrazole ring can influence the electron distribution. Reactions may be possible under harsh conditions or through mechanisms like the SNAr pathway if the ring system can stabilize the intermediate Meisenheimer complex.

-

Reactions of the Amino Group: The 3-amino group is a key site for functionalization. It is expected to behave as a typical primary aromatic amine, undergoing reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds.

-

Reactions of the Pyrazole Ring: The N-H of the pyrazole ring can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation at the N1 position.

Theoretical Data (Inferred from Analogous Systems)

Due to the absence of specific computational studies on this compound, the following table summarizes expected trends in key theoretical parameters based on studies of substituted indazoles and haloarenes. These values are qualitative predictions to guide experimental work.

| Parameter | Predicted Value/Trend | Implication for Reactivity |

| Mulliken Atomic Charges | ||

| N1 | Negative | Site for protonation or alkylation. |

| N2 | Less negative than N1 | Less likely to be protonated. |

| C3 | Positive | Susceptible to nucleophilic attack after activation. |

| N (amino) | Negative | Nucleophilic center. |

| C4 | Positive (due to Cl) | Potential site for nucleophilic attack (SNAr). |

| C5 | Negative | Favored site for electrophilic attack. |

| C6 | Slightly positive/negative | Less reactive towards electrophiles. |

| C7 | Negative | Favored site for electrophilic attack. |

| Frontier Molecular Orbitals | ||

| HOMO Energy | Relatively high | Indicates good electron-donating ability (nucleophilicity). |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |

| Molecular Electrostatic Potential (MEP) | ||

| Negative Potential | Localized on N1 and the exocyclic amino N. | Indicates sites for electrophilic attack/protonation. |

| Positive Potential | Localized around the N-H and amino hydrogens. | Indicates sites for nucleophilic attack. |

Proposed Experimental Protocols for Reactivity Studies

The following are proposed general methodologies for investigating the reactivity of this compound.

Electrophilic Aromatic Substitution (Bromination)

-

Materials: this compound, N-Bromosuccinimide (NBS), Acetic Acid.

-

Procedure: Dissolve this compound (1 mmol) in glacial acetic acid (10 mL). Add N-Bromosuccinimide (1.1 mmol) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water, and dry.

-

Characterization: The product distribution (isomers formed at C5 and C7) can be determined by 1H NMR, 13C NMR, and mass spectrometry.

Acylation of the Amino Group

-

Materials: this compound, Acetic Anhydride, Pyridine.

-

Procedure: Suspend this compound (1 mmol) in pyridine (5 mL). Add acetic anhydride (1.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. After completion, pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Characterization: The structure of the N-acylated product can be confirmed by IR (amide C=O stretch), 1H NMR, and mass spectrometry.

Visualizations

Proposed Workflow for a Theoretical Study

Caption: Proposed computational workflow for theoretical reactivity analysis.

Plausible Mechanism for Electrophilic Bromination

Solubility of 4-chloro-1H-indazol-3-amine: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 4-chloro-1H-indazol-3-amine, a crucial physicochemical property for its application in research and drug development. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier documentation, specific quantitative solubility data for this compound in various common solvents is not publicly available at this time.

This guide, therefore, provides detailed, standardized experimental protocols to enable researchers to determine the solubility of this compound in-house. The methodologies for both thermodynamic (equilibrium) and kinetic solubility are outlined, allowing for a thorough characterization of the compound's solubility profile under various conditions.

I. Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents has been published. Researchers are advised to determine this data experimentally using the protocols provided in this guide.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | - |

| Ethanol | 25 | Data not available | - |

| Methanol | 25 | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | - |

| Acetonitrile (ACN) | 25 | Data not available | - |

| Acetone | 25 | Data not available | - |

| Dichloromethane (DCM) | 25 | Data not available | - |

| Ethyl Acetate | 25 | Data not available | - |

II. Experimental Protocols for Solubility Determination

To address the absence of public data, the following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

A. Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.[1][2][3] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a clear glass vial or flask containing a known volume of the desired solvent (e.g., water, ethanol, buffer solution). The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[4]

-

Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.[1][4] The equilibration time should be sufficient to ensure the concentration of the dissolved compound remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid material. This can be achieved through centrifugation or filtration using a syringe filter with a chemically inert membrane (e.g., PTFE, 0.22 µm pore size) to avoid introducing impurities.[4]

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

B. Kinetic Solubility Determination: Turbidimetric Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[1][5] It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a new microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[5][6]

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a specific wavelength (e.g., 620 nm).[1][5][6] An increase in turbidity indicates the formation of a precipitate.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity above the background level.

III. Logical Relationships in Solubility Determination

The choice between thermodynamic and kinetic solubility measurements depends on the stage of research and the intended application. The following diagram illustrates the relationship between these two key solubility parameters and their relevance in the drug discovery process.

References

- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. evotec.com [evotec.com]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals